molecular formula C20H21N3S B11195923 3-(3-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-(3-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B11195923
M. Wt: 335.5 g/mol
InChI Key: UOBGVLUBJTUDEK-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with various functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound under mild conditions.

    Allylation: The prop-2-en-1-yl group is added via an allylation reaction, typically using allyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the allyl group, leading to various reduced derivatives.

    Substitution: The aromatic rings and the triazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Halides, sulfonates, and other leaving groups are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and saturated hydrocarbons.

    Substitution: Various substituted triazole derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, triazole compounds are used in the treatment of fungal infections and as components of antiviral drugs. The unique structure of this compound may offer new avenues for drug development, particularly in targeting resistant strains of pathogens.

Industry

Industrially, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their function or altering their activity. The triazole ring is known to bind to metal ions, which can be crucial in its biological activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    Fluconazole: A well-known antifungal drug with a triazole ring.

    Itraconazole: Another antifungal agent with a triazole core.

Uniqueness

What sets 3-(3-methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole apart is its unique combination of functional groups. The presence of both methylphenyl and sulfanyl groups, along with the allyl substitution, provides a distinct chemical profile that can lead to unique reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C20H21N3S

Molecular Weight

335.5 g/mol

IUPAC Name

3-(3-methylphenyl)-5-[(2-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C20H21N3S/c1-4-12-23-19(17-11-7-8-15(2)13-17)21-22-20(23)24-14-18-10-6-5-9-16(18)3/h4-11,13H,1,12,14H2,2-3H3

InChI Key

UOBGVLUBJTUDEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2CC=C)SCC3=CC=CC=C3C

Origin of Product

United States

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